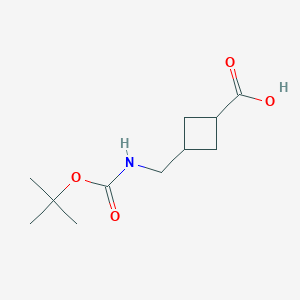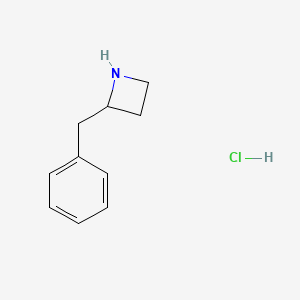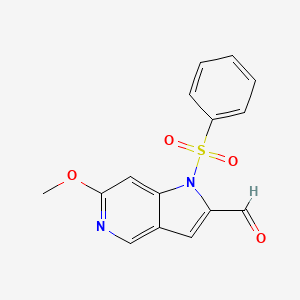
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Descripción general
Descripción
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, also known as AMMIH, is a chemical compound with the molecular formula C12H16ClN3O. It belongs to the class of indole. The compound has a molecular weight of 226.71 . It is stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-ethyl-5-methyl-1H-indol-2-ol hydrochloride . The InChI code is 1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,14H,3,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 226.71 .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives have been recognized for their potential in treating cancer cells. They may interact with various cellular pathways to inhibit cancer cell growth or induce apoptosis in cancerous cells .
Antimicrobial Properties
These compounds are also studied for their antimicrobial effects, which could be beneficial in developing new antibiotics or antiseptics .
Neuroprotective Effects
Some indole derivatives are analogs of endogenous hormones like melatonin and possess neuroprotective properties, which could be useful in treating neurodegenerative diseases .
Anti-inflammatory and Antioxidant
Indole derivatives can exhibit anti-inflammatory and antioxidant activities, making them candidates for treating inflammatory diseases and reducing oxidative stress .
Antiviral and Anti-HIV
Their antiviral and anti-HIV activities make indole derivatives interesting for the development of new antiviral drugs, especially in the face of emerging viral diseases .
Antidiabetic and Antimalarial
The potential antidiabetic and antimalarial effects open avenues for research into treatments for diabetes and malaria with indole-based compounds .
Aldose Reductase Inhibition
They have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications, suggesting a role in managing diabetes-related disorders .
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-ethyl-5-methyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGOPVMCFUXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1443979-70-1 | |
| Record name | 2H-Indol-2-one, 3-amino-1-ethyl-1,3-dihydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)









